molecular formula C17H15N3 B8446748 2-Methyl-3-pyridin-4-yl-4,5-dihydrobenzo[g]indazole CAS No. 58710-57-9

2-Methyl-3-pyridin-4-yl-4,5-dihydrobenzo[g]indazole

Cat. No. B8446748
Key on ui cas rn: 58710-57-9
M. Wt: 261.32 g/mol
InChI Key: ZRZFXETUVFNVLE-UHFFFAOYSA-N
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Patent
US03932430

Procedure details

Following the above procedure but using an equivalent amount of 9-methoxy-3-(4-pyridyl)-2,3,3a,4,5,6-hexahydrobenzo[6,7]cyclohepta[1,2-c] pyrazole or 2-methyl-3-(4-pyridyl)-3,3a,4,5-tetrahydro-2H-naphtho[1,2-c] pyrazole in place of the 3-(4-pyridyl)-2,3,3a,4,5,6-hexahydrobenzo[6,7]cyclohepta[ 1,2-c]pyrazole used therein, there is obtained 9-methoxy-3-(4-pyridyl)-2,4,5,6-tetrahydrobenzo[ 6,7]cyclohepta[1,2-c]pyrazole (m.p. 200°-201°C) or 2-methyl-3-(4-pyridyl)-4,5-dihydro-2H-naphtho[1,2-c]pyrazole (m.p. 124°-217°C).
Name
9-methoxy-3-(4-pyridyl)-2,3,3a,4,5,6-hexahydrobenzo[6,7]cyclohepta[1,2-c] pyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:22]=[CH:21][C:6]2[CH2:7][CH2:8][CH2:9][CH:10]3[CH:14]([C:15]4[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=4)[NH:13][N:12]=[C:11]3[C:5]=2[CH:4]=1.[CH3:23][N:24]1[CH:28]([C:29]2[CH:34]=[CH:33][N:32]=[CH:31][CH:30]=2)[CH:27]2[CH2:35][CH2:36][C:37]3[C:42]([C:26]2=[N:25]1)=[CH:41][CH:40]=[CH:39][CH:38]=3>>[CH3:1][O:2][C:3]1[CH:22]=[CH:21][C:6]2[CH2:7][CH2:8][CH2:9][C:10]3[C:11](=[N:12][NH:13][C:14]=3[C:15]3[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=3)[C:5]=2[CH:4]=1.[CH3:23][N:24]1[C:28]([C:29]2[CH:30]=[CH:31][N:32]=[CH:33][CH:34]=2)=[C:27]2[CH2:35][CH2:36][C:37]3[C:42]([C:26]2=[N:25]1)=[CH:41][CH:40]=[CH:39][CH:38]=3

Inputs

Step One
Name
9-methoxy-3-(4-pyridyl)-2,3,3a,4,5,6-hexahydrobenzo[6,7]cyclohepta[1,2-c] pyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=C(CCCC3C2=NNC3C3=CC=NC=C3)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C2C(C1C1=CC=NC=C1)CCC1=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(CCCC=3C2=NNC3C3=CC=NC=C3)C=C1
Name
Type
product
Smiles
CN1N=C2C(=C1C1=CC=NC=C1)CCC1=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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